[1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.: 1420902-02-8
Cat. No.: VC13442178
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420902-02-8 |
|---|---|
| Molecular Formula | C15H23ClN4O2 |
| Molecular Weight | 326.82 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-5-9-20(10-11)12-7-8-17-13(16)18-12/h7-8,11H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | ROSISDOPBPVNOU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=NC=C2)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC(=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with a piperidine moiety. The piperidine ring, a saturated six-membered ring with one nitrogen atom, is further functionalized with a methyl-carbamic acid tert-butyl ester group at the 3-position. The chlorine atom at the 2-position of the pyrimidine ring enhances electrophilicity, making the compound reactive toward nucleophilic substitution reactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂ClN₅O₂ |
| Molecular Weight | 326.82 g/mol |
| CAS Registry Number | 1261233-25-3 |
| Synonyms | DTXSID00733669; 1420902-02-8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 64.8 Ų |
Stereochemical Considerations
Synthesis and Industrial Preparation
Synthetic Pathways
The synthesis of [1-(2-Chloro-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multi-step protocols:
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Pyrimidine Ring Formation: Condensation of ethyl 3-aminocrotonate with chlorinated urea derivatives under acidic conditions yields 2-chloropyrimidine-4-carboxylic acid intermediates.
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Piperidine Functionalization: N-Methylation of piperidin-3-amine followed by protection with tert-butyl chloroformate introduces the carbamate group.
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Coupling Reaction: Nucleophilic aromatic substitution between the 2-chloropyrimidine and the functionalized piperidine completes the assembly .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to optimize reaction efficiency and minimize byproduct formation. Catalytic systems, such as palladium-based catalysts, may facilitate coupling steps, while microwave-assisted synthesis reduces reaction times from hours to minutes .
Applications in Pharmaceutical Research
Prodrug Development
The tert-butyl carbamate group serves as a protective moiety for amine functionalities, enabling controlled release of active metabolites in vivo. This property is exploited in prodrug strategies to enhance bioavailability of primary amine-containing therapeutics .
Table 2: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 2.42 |
| Water Solubility | 0.372 mg/mL |
| CYP450 Inhibition | Moderate (CYP1A2, CYP2C19) |
| Blood-Brain Barrier Penetration | High (LogBB = 0.85) |
Computational data from PubChem .
Biological Activity and Mechanistic Insights
JAK/STAT Modulation
The compound’s ability to disrupt JAK2-STAT5 signaling has been hypothesized based on structural analogs. Molecular dynamics simulations indicate stable interactions with the JAK2 FERM domain (binding energy = −9.2 kcal/mol), potentially inhibiting cytokine receptor assembly .
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Compared to the 6-chloro isomer, the 2-chloro derivative exhibits:
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18% higher plasma protein binding
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3.2-fold increased metabolic clearance in human liver microsomes
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Enhanced selectivity for kinase targets over GPCRs (≥50-fold)
Carbamate Variations
Replacing the tert-butyl group with methyl or ethyl carbamates reduces metabolic stability (t₁/₂ = 1.2 hr vs. 4.8 hr for tert-butyl) but improves aqueous solubility (4.1 mg/mL vs. 0.37 mg/mL) .
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